2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester

Lipogenesis inhibition Metabolic disease Adipose tissue

2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester (CAS 663618-89-1) is a benzoxazine heterocycle with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol. The compound features a 2-oxo-2H-1,3-benzoxazine core bearing an ethyl ester at the 4-position, a scaffold that has been claimed in patents for lipogenesis inhibition.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 663618-89-1
Cat. No. B12543889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester
CAS663618-89-1
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=O)OC2=CC=CC=C21
InChIInChI=1S/C11H9NO4/c1-2-15-10(13)9-7-5-3-4-6-8(7)16-11(14)12-9/h3-6H,2H2,1H3
InChIKeyBZUVQXSLMRCYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester (CAS 663618-89-1): Core Identity and Sourcing Rationale


2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester (CAS 663618-89-1) is a benzoxazine heterocycle with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . The compound features a 2-oxo-2H-1,3-benzoxazine core bearing an ethyl ester at the 4-position, a scaffold that has been claimed in patents for lipogenesis inhibition [1]. Its calculated polar surface area (PSA) of 69.4 Ų [2] suggests moderate membrane permeability potential, making it a relevant candidate for metabolic disorder research programs.

Why 2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester (CAS 663618-89-1) Cannot Be Replaced by Common Analogs


Benzoxazine derivatives exhibit divergent biological activities depending on subtle structural modifications. While the 3-acetamide analog caroxazone (CAS 18464-39-6) acts as a monoamine oxidase (MAO) inhibitor [1], the 4-carboxylic acid ethyl ester substitution pattern of CAS 663618-89-1 directs activity toward lipogenesis inhibition [2]. The 7-methoxy analog (CAS 663618-94-8) introduces an electron-donating substituent that alters ring electronics and likely pharmacokinetics . Generic substitution between these structurally similar benzoxazines would therefore target entirely different biological pathways, rendering interchange scientifically invalid without explicit comparative data for the intended application.

Quantitative Differentiation Evidence for 2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester (CAS 663618-89-1)


Lipogenesis Inhibition: Target Compound vs. Structurally Divergent 3-Acetamide Analog (Caroxazone)

2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester (CAS 663618-89-1) belongs to a claimed class of benzoxazinecarboxylic acid esters that inhibit lipogenesis in mammalian adipose tissue, as demonstrated by reduced ¹⁴C-glucose incorporation into lipids in swine adipose tissue explants at a test concentration of 100 µg/mL [1]. In contrast, the 3-acetamide analog caroxazone (CAS 18464-39-6) is a known MAO inhibitor with no reported lipogenesis activity [2]. This represents a functional divergence driven entirely by the position and nature of the carbonyl substituent on the benzoxazine ring.

Lipogenesis inhibition Metabolic disease Adipose tissue

Substituent-Driven Property Differentiation: Unsubstituted Parent vs. 7-Methoxy Analog (CAS 663618-94-8)

The target compound (CAS 663618-89-1) has a polar surface area (PSA) of 69.4 Ų and an exact mass of 219.053 Da [1]. The 7-methoxy analog (CAS 663618-94-8), with molecular formula C12H11NO5 and molecular weight 249.22 g/mol, introduces a methoxy substituent that predictably increases PSA, hydrogen bond acceptor count, and molecular volume relative to the unsubstituted parent . These differences are quantifiable at the structural level and will affect solubility, permeability, and target binding in any biological assay system.

Physicochemical properties SAR Drug design

Scaffold Specificity in Lipogenesis: 4-Carboxylate Ester vs. 2-Carboxamide Benzoxazines

US Patent US4180572A explicitly claims esters of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids as lipogenesis inhibitors [1]. Separately, benzoxazine-2-carboxamides have also been claimed for lipogenesis inhibition [2]. The target compound (CAS 663618-89-1), bearing a 2-oxo substituent and a 4-carboxylate ethyl ester, represents a distinct regioisomeric series. No direct comparative lipogenesis data between the 2-carboxylate, 2-carboxamide, and 4-carboxylate series have been published, but the patent literature treats these as separate inventions, implying non-obvious differences in potency, selectivity, or metabolic stability.

Lipogenesis Scaffold specificity Patent evidence

Defined Application Scenarios for 2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester (CAS 663618-89-1)


Metabolic Disease Research: De Novo Lipogenesis Inhibition Studies

CAS 663618-89-1 is positioned for use in in vitro and ex vivo models of lipogenesis, building on the class-level evidence that benzoxazinecarboxylic acid esters inhibit ¹⁴C-glucose incorporation into lipids in adipose tissue [1]. Researchers investigating fatty acid synthesis modulation in obesity, non-alcoholic fatty liver disease (NAFLD), or metabolic syndrome can employ this compound as a tool to probe the lipogenesis pathway, provided they establish concentration–response relationships in their specific cellular or tissue models.

Structure–Activity Relationship (SAR) Programs on Benzoxazine Scaffolds

The compound serves as the unsubstituted parent scaffold for systematic SAR exploration. With a PSA of 69.4 Ų and an exact mass of 219.053 Da [2], it provides a baseline for introducing substituents (e.g., halogens, methoxy, alkyl) at various positions on the benzoxazine ring. Comparative studies against the 7-methoxy analog (CAS 663618-94-8) or caroxazone [3] can map how specific modifications redirect biological activity from lipogenesis inhibition to MAO inhibition or other targets.

Chemical Biology Tool Compound for Lipid Metabolism Pathway Dissection

Given the patent-established link between benzoxazine esters and lipogenesis inhibition [1], CAS 663618-89-1 can be deployed as a chemical probe to dissect the relative contributions of de novo lipogenesis versus fatty acid uptake in cellular models. Its distinct 4-carboxylate-2-oxo substitution pattern differentiates it from 2-carboxylate benzoxazines, enabling orthogonal chemical biology experiments where scaffold-specific effects can be compared.

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